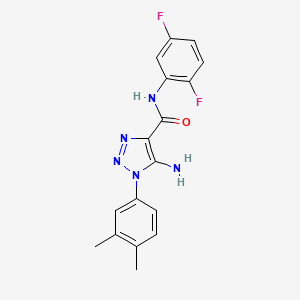

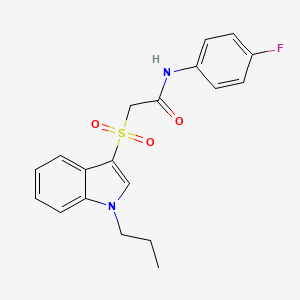

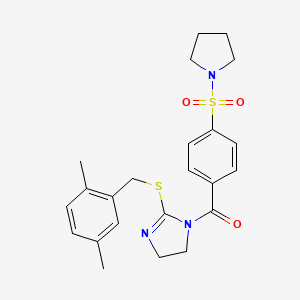

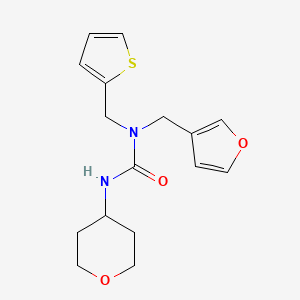

1-(furan-3-ylmethyl)-3-(tetrahydro-2H-pyran-4-yl)-1-(thiophen-2-ylmethyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(furan-3-ylmethyl)-3-(tetrahydro-2H-pyran-4-yl)-1-(thiophen-2-ylmethyl)urea is a compound that has been synthesized for scientific research purposes. It is a urea derivative that has shown potential in various fields of research.

Applications De Recherche Scientifique

Catalytic Synthesis and Antioxidant Activity

- Catalytic Synthesis of Novel Chalcone Derivatives : A study presented the synthesis of (E)-3-(3-(5-chlorothiophen-2-yl)-1-(furan-2-carbonyl)-2,3-dihydro-1H-pyrazol-4-yl)-1-(substituted)prop-2-en-1-one derivatives using TiO2-ZnS in ethanol. These compounds showed potential antioxidant activities in vitro, demonstrating the utility of furan and thiophene derivatives in developing antioxidant agents (Prabakaran et al., 2021).

Molecular Modeling and Drug Design

- Synthesis and Bioactivity of Carbamoylguanidino Derivatives : Research on 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea indicated broad-spectrum antimicrobial activity, suggesting the potential of such compounds for medicinal applications and drug development (Donlawson et al., 2020).

Materials Science and Chemistry

- Anion Tuning of Rheology and Morphology in Hydrogelators : A study explored the use of 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea in forming hydrogels, highlighting the impact of anion identity on the gels' physical properties. This research underscores the potential for designing materials with tailored properties for various applications (Lloyd & Steed, 2011).

Organic Synthesis

- Synthesis of Heteroaromatic Compounds : A method involving palladium-catalyzed cross-coupling used Na2S2O3 as a sulfur source to synthesize aromatic thioethers, demonstrating the versatility in synthesizing compounds with pyridine, furan, and thiophene cores, which could be relevant for developing synthesis pathways for related urea derivatives (Qiao et al., 2014).

Computational Chemistry

- Computational Studies on Urea and Thiourea Derivatives : Analysis of 1,3-bis[(E)-furan-2-yl)methylene]urea and its thiourea counterpart involved DFT calculations, exploring their electronic structures and potential as antimicrobial agents. Such studies lay the groundwork for understanding the electronic properties and reactivity of complex urea derivatives (Alabi et al., 2020).

Mécanisme D'action

It’s worth noting that many compounds containing indole derivatives, furan, and thiophene groups have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These compounds often bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Propriétés

IUPAC Name |

1-(furan-3-ylmethyl)-3-(oxan-4-yl)-1-(thiophen-2-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3S/c19-16(17-14-4-7-20-8-5-14)18(10-13-3-6-21-12-13)11-15-2-1-9-22-15/h1-3,6,9,12,14H,4-5,7-8,10-11H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAVLDIQDXDBTNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1NC(=O)N(CC2=COC=C2)CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(4-Methyl-1,3-thiazol-2-yl)phenyl]methanamine hydrochloride](/img/structure/B2722806.png)

![1-{[5-(5-Isoxazolyl)-2-thienyl]sulfonyl}piperidine](/img/structure/B2722809.png)

![3-(benzo[d]thiazol-2-yl)-2-isopropyl-8-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate](/img/structure/B2722815.png)

![Tert-butyl 3-[(4-carbamoylpyridin-2-yl)oxymethyl]piperidine-1-carboxylate](/img/structure/B2722816.png)

![N-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2722820.png)